(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
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Overview
Description
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic compound that features a combination of indole, benzofuran, and benzenesulfonate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Benzofuran Formation: The benzofuran moiety can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones.
Coupling Reaction: The indole and benzofuran derivatives are then coupled using a suitable base and solvent to form the desired product.
Sulfonation: The final step involves the sulfonation of the coupled product with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the benzofuran moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially at the benzene ring of the benzenesulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Chlorosulfonic acid for sulfonation reactions.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological pathways involving indole and benzofuran derivatives.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves interactions with various molecular targets. The indole moiety can interact with biological receptors, while the benzofuran and benzenesulfonate groups can modulate the compound’s overall activity. The exact pathways and targets would depend on the specific application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Vorapaxar: A thrombin receptor antagonist with a similar indole structure.
4,4’-Difluorobenzophenone: An organic compound with a benzophenone structure.
Bromine Compounds: Various bromine-containing organic compounds.
Uniqueness
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is unique due to its combination of indole, benzofuran, and benzenesulfonate moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H18ClNO5S |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C25H18ClNO5S/c1-15-22(32-33(29,30)18-9-7-17(26)8-10-18)12-11-20-24(28)23(31-25(15)20)13-16-14-27(2)21-6-4-3-5-19(16)21/h3-14H,1-2H3/b23-13+ |
InChI Key |
QFBMBDFUYGGKCG-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OS(=O)(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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